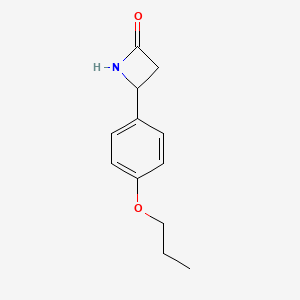
4-(4-Propoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Propoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, which are four-membered lactam rings. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a propoxy group attached to a phenyl ring, which is further connected to the azetidinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of Schiff Base: The initial step involves the condensation of 4-propoxybenzaldehyde with an amine to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, in the presence of a base like triethylamine to form the azetidinone ring.
The reaction conditions often include:
- Solvent: Dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-(4-Propoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 4-(4-Propoxyphenyl)azetidine.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
4-(4-Propoxyphenyl)azetidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Propoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)azetidin-2-one
- 4-(4-Hydroxyphenyl)azetidin-2-one
Uniqueness
4-(4-Propoxyphenyl)azetidin-2-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-(4-propoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-7-15-10-5-3-9(4-6-10)11-8-12(14)13-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI 键 |
HIBOOIMJMBLAAA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















